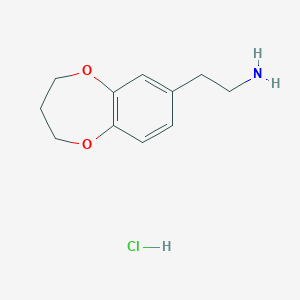

![molecular formula C14H15NOS B2943789 2-({[4-(Methylthio)phenyl]amino}methyl)phenol CAS No. 200403-59-4](/img/structure/B2943789.png)

2-({[4-(Methylthio)phenyl]amino}methyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

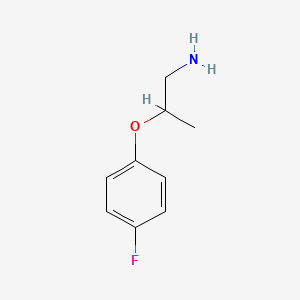

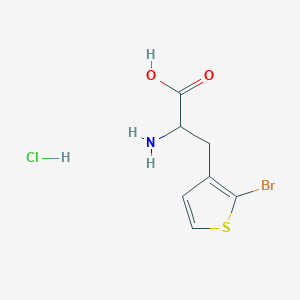

“2-({[4-(Methylthio)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H15NOS and a molecular weight of 245.34 .

Synthesis Analysis

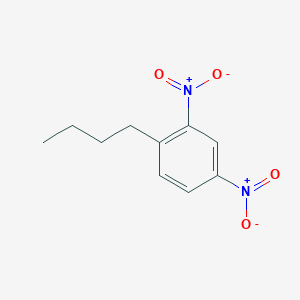

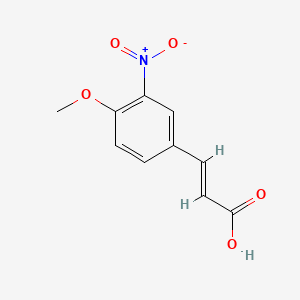

The synthesis of compounds similar to “2-({[4-(Methylthio)phenyl]amino}methyl)phenol” has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Molecular Structure Analysis

The molecular structures of compounds similar to “2-({[4-(Methylthio)phenyl]amino}methyl)phenol” have been reported . They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-({[4-(Methylthio)phenyl]amino}methyl)phenol” involve the use of sodium borohydride (NaBH4), a powerful reducing agent . This agent has been used for the reduction of different functional groups due to its selectivity .科学的研究の応用

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-({[4-(Methylthio)phenyl]amino}methyl)phenol have been studied for their ability to modify the oxygen affinity of hemoglobin, which could have implications for conditions requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy. One study synthesized a series of compounds and found several to be potent allosteric effectors of hemoglobin, potentially useful in clinical or biological applications where altered oxygen transport is beneficial (Randad et al., 1991).

Catalytic Activities

Another study focused on the synthesis of oxo molybdenum(VI) complexes with a new aminoalcohol phenol ligand, showcasing their potential as catalysts for the epoxidation of alkenes and sulfoxidation of sulfides. This research indicates the utility of phenol-based ligands in catalysis, particularly in oxidative transformations (Hossain et al., 2017).

Synthesis of Phenol Derivatives

In the realm of organic synthesis, compounds similar to 2-({[4-(Methylthio)phenyl]amino}methyl)phenol have been used as intermediates. For example, a method was developed for the synthesis of 2-(Phenylthio)phenols via a tandem copper(I)-catalyzed C-S coupling/C-H functionalization, highlighting the versatility of these compounds in synthesizing complex phenolic structures (Xu et al., 2010).

Antimicrobial Properties

Research on Schiff base compounds related to 2-({[4-(Methylthio)phenyl]amino}methyl)phenol revealed their potential antimicrobial properties. One study synthesized Schiff base compounds and evaluated their antibacterial activities, indicating their potential in developing new antimicrobial agents (Kakanejadifard et al., 2013).

作用機序

Target of Action

The compound contains a phenol group, which is a common functional group in many biologically active molecules. Phenols are often involved in hydrogen bonding with biological targets such as proteins or enzymes .

Mode of Action

The exact mode of action would depend on the specific biological target. Phenolic compounds often act by binding to the active site of an enzyme or protein, potentially altering its function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Phenolic compounds are often involved in pathways related to oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, and the route of administration. As a phenolic compound, “2-({[4-(Methylthio)phenyl]amino}methyl)phenol” might be expected to have good solubility in water, which could influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Phenolic compounds can have a wide range of effects, from antioxidant and anti-inflammatory effects to potential toxicity .

Action Environment

The action of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the reactivity of phenolic compounds can be influenced by the pH of the environment .

特性

IUPAC Name |

2-[(4-methylsulfanylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFKRXJKOBKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NCC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[4-(Methylthio)phenyl]amino}methyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)